5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core with a thiol (-SH) group at position 3. Its structure includes:
- 4-(4-methylphenyl): A para-methyl-substituted phenyl ring at position 4, contributing steric bulk and moderate lipophilicity.
- 5-[(2,6-dimethylphenoxy)methyl]: A phenoxy methyl group substituted with ortho-methyl groups, enhancing steric hindrance and aromatic interactions.
The thiol group enables nucleophilic reactivity, making it suitable for derivatization or coordination chemistry.
Properties
CAS No. |
64013-55-4 |
|---|---|
Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3OS/c1-12-7-9-15(10-8-12)21-16(19-20-18(21)23)11-22-17-13(2)5-4-6-14(17)3/h4-10H,11H2,1-3H3,(H,20,23) |
InChI Key |
VHDOWMQEZZFDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Substitution Reactions: The phenyl groups are introduced through substitution reactions using appropriate phenyl halides.
Thiol Group Introduction: The thiol group is introduced by reacting the intermediate compound with a thiolating agent such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or phenyl groups.
Substitution: The phenyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Phenyl halides, alkyl halides.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Reduced Triazoles: Formed from reduction reactions.
Substituted Phenyl Derivatives: Formed from substitution reactions.
Scientific Research Applications
5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The phenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Steric Properties
Key Compounds:
5-(3,4-Dichlorophenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol () Substituents: Electron-withdrawing chlorine and fluorine atoms. Impact: Enhanced binding to enzyme active sites (e.g., cholinesterase, monoamine oxidase) due to polarized C-Cl and C-F bonds. Higher metabolic stability but reduced solubility compared to methyl groups .
5-(3,4,5-Trimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol () Substituents: Methoxy groups increase electron density on the triazole ring. Methylthio (-SCH3) derivatives show reduced nucleophilicity compared to free thiols .
4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol ()
- Substituents : Fluorine and isopropyl groups.
- Impact : Fluorine enhances bioavailability via C-F bond stability; isopropyl increases lipophilicity, favoring membrane penetration in antimicrobial applications .
5-(4-tert-Butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol () Substituents: Bulky tert-butyl group. Impact: High steric hindrance limits rotational freedom but improves lipophilicity for nonpolar interactions in materials science .
Target Compound vs. Analogues :
- Electronic Profile : Lacks strong electron-withdrawing groups (e.g., Cl, F), resulting in a more electron-rich triazole core. This may reduce binding affinity to targets requiring polarized interactions but improve redox stability.
- Steric Profile: The 2,6-dimethylphenoxy group provides moderate steric hindrance, intermediate between trimethoxyphenyl (bulky) and fluorophenyl (compact).
Activity Insights :
Physicochemical Properties
| Property | Target Compound | 5-(3,4-Dichlorophenyl) Derivative | 5-(Trimethoxyphenyl) Derivative |
|---|---|---|---|
| Lipophilicity (LogP) | Moderate (methyl groups) | High (Cl substituents) | Low (methoxy groups) |
| Solubility | Low in water | Very low | Moderate |
| Steric Bulk | Moderate | High | Very high |
Biological Activity
The compound 5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article delves into its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
- CAS Number : 3660598
The compound features a triazole ring, which is known for enhancing pharmacological activity. The presence of a thiol group contributes to its reactivity and potential biological interactions.
Anticancer Activity
Research has demonstrated that various triazole derivatives exhibit significant cytotoxicity against cancer cell lines.
- Cytotoxicity Studies :
- Mechanism of Action :
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties.
- Antibacterial Studies :
- Antifungal Activity :
Study 1: Synthesis and Biological Evaluation
In a study focused on synthesizing triazole-thiol derivatives, 5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol was identified as one of the most promising candidates due to its significant anticancer and antimicrobial activity .
Study 2: Comparative Analysis
A comparative analysis of various synthesized triazole derivatives revealed that those containing the thiol group exhibited enhanced antioxidant and antimicrobial activities compared to their non-thiol counterparts .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
